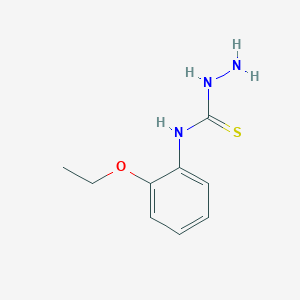

N-(2-ethoxyphenyl)hydrazinecarbothioamide

描述

N-(2-ethoxyphenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C9H13N3OSThis compound is a yellow crystalline solid that is soluble in organic solvents. It has been studied for its potential biological and industrial applications.

准备方法

The synthesis of N-(2-ethoxyphenyl)hydrazinecarbothioamide typically involves the reaction of 2-ethoxyaniline with thiocarbonyldiimidazole, followed by the addition of hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

N-(2-ethoxyphenyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Anticancer Activity

One of the most notable applications of N-(2-ethoxyphenyl)hydrazinecarbothioamide is its potential as an anticancer agent. Research has indicated that hydrazinecarbothioamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of human cervical adenocarcinoma (HeLa), pancreatic adenocarcinoma (BxPC-3), and breast carcinoma (MCF-7) cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | Compound | IC50 Value (µM) |

|---|---|---|

| HeLa | This compound | TBD |

| BxPC-3 | This compound | TBD |

| MCF-7 | This compound | TBD |

Note: TBD indicates that specific IC50 values were not provided in the reviewed literature.

Fluorescent Probes for Metal Ion Detection

Another significant application of hydrazinecarbothioamide derivatives, including this compound, is their use as fluorescent probes for detecting metal ions. For example, derivatives have been functionalized to create sensors for nickel ions, demonstrating high selectivity and sensitivity. In live cell imaging experiments, these compounds showed no toxicity and effective permeability through cell membranes, making them suitable for biological applications .

Table 2: Fluorescent Probes Characteristics

| Property | Value |

|---|---|

| Metal Ion Detected | Nickel (Ni²⁺) |

| Detection Method | Fluorescence Titration |

| Toxicity | Non-toxic (assessed via MTT assay) |

Cholecystokinin-B Receptor Antagonists

Research has also explored the incorporation of hydrazinecarbothioamide into the structure of cholecystokinin-B receptor antagonists. These compounds are being investigated for their potential to treat conditions such as pancreatic cancer by selectively targeting CCK-B receptors, which are overexpressed in certain tumors . The development of these antagonists may lead to new therapeutic strategies in oncology.

Material Science Applications

In materials science, hydrazine derivatives have been utilized in the synthesis of coordination compounds with metals such as copper and nickel. These compounds exhibit unique properties that can be harnessed for creating novel materials with applications in catalysis and sensor technology .

作用机制

The mechanism of action of N-(2-ethoxyphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This compound may also interfere with cellular signaling pathways, leading to altered cellular responses.

相似化合物的比较

N-(2-ethoxyphenyl)hydrazinecarbothioamide can be compared with other similar compounds such as:

N-phenylhydrazinecarbothioamide: Lacks the ethoxy group, which may affect its solubility and reactivity.

N-(2-methoxyphenyl)hydrazinecarbothioamide: Contains a methoxy group instead of an ethoxy group, which can influence its chemical properties and biological activity.

N-(2-chlorophenyl)hydrazinecarbothioamide:

This compound is unique due to the presence of the ethoxy group, which can enhance its solubility in organic solvents and potentially improve its biological activity.

生物活性

N-(2-ethoxyphenyl)hydrazinecarbothioamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and detailed research findings.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, disrupting normal cellular functions.

- Antioxidant Activity : It has demonstrated significant antioxidant properties, scavenging free radicals and reducing oxidative stress within cells .

- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound and related derivatives are summarized in Table 1.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus ATCC 29213 |

| This compound | 64 | Escherichia coli ATCC 25922 |

| This compound | >64 | Pseudomonas aeruginosa ATCC 27853 |

These results highlight its potential as an effective antimicrobial agent, particularly against Staphylococcus aureus.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using the DPPH radical scavenging assay. The results indicate that this compound exhibits strong antioxidant activity compared to standard antioxidants like ascorbic acid (AA) and butylated hydroxytoluene (BHT).

Table 2: Antioxidant Activity Evaluation

| Compound | IC50 (µM) | % Inhibition at 250 µM |

|---|---|---|

| This compound | 39.79 | 96.90% |

| Ascorbic Acid | 107.67 | 91.26% |

| Butylated Hydroxytoluene (BHT) | 423.37 | 23.05% |

The IC50 value indicates that this compound is more effective at scavenging DPPH radicals than both AA and BHT at the tested concentration.

Anticancer Activity

Recent studies have explored the anticancer potential of related hydrazinecarbothioamides. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines:

- IC50 Values : Some derivatives exhibit IC50 values in the low micromolar range (0.1–100 µM), indicating potent antiproliferative effects against cancer cells such as HeLa and RD cell lines .

Table 3: Anticancer Activity Overview

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HeLa | 0.1 |

| Derivative B | RD | 0.5 |

| Derivative C | BxPC-3 | 1 |

These findings suggest that modifications to the hydrazinecarbothioamide structure can enhance anticancer activity, potentially through improved binding interactions with cellular targets.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted against Staphylococcus aureus.

- Antioxidant Properties : Another investigation highlighted its ability to reduce oxidative stress in cellular models, suggesting potential applications in diseases associated with oxidative damage.

- Cytotoxicity Studies : Research focusing on cancer cell lines revealed that specific derivatives not only inhibited cell growth but also induced apoptosis in malignant cells, supporting their development as therapeutic agents.

属性

IUPAC Name |

1-amino-3-(2-ethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-2-13-8-6-4-3-5-7(8)11-9(14)12-10/h3-6H,2,10H2,1H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSTWHYDBKQKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499052 | |

| Record name | N-(2-Ethoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64374-51-2 | |

| Record name | N-(2-Ethoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。